(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid
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Overview
Description
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorine atom, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Fluorination: The introduction of the fluorine atom is carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions are carefully controlled to ensure selective fluorination at the desired position.
Formation of the Pentanedioic Acid: The final step involves the formation of the pentanedioic acid moiety, which can be achieved through various synthetic routes, including oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in amino or thiol derivatives.
Scientific Research Applications
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the Boc protecting group and the fluorine atom can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexylethanoic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid
Uniqueness
(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in various research applications.
Properties
CAS No. |
2580100-36-1 |
---|---|
Molecular Formula |
C10H16FNO6 |
Molecular Weight |
265.2 |
Purity |
95 |
Origin of Product |
United States |
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